molecular formula C14H18ClN5O2S B7358705 1-[(4-Chloro-1-methylpyrazol-3-yl)methyl]-3-[4-(oxan-4-yl)-1,3-thiazol-2-yl]urea

1-[(4-Chloro-1-methylpyrazol-3-yl)methyl]-3-[4-(oxan-4-yl)-1,3-thiazol-2-yl]urea

カタログ番号 B7358705
分子量: 355.8 g/mol
InChIキー: IJFYWRJEIHOIHS-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

1-[(4-Chloro-1-methylpyrazol-3-yl)methyl]-3-[4-(oxan-4-yl)-1,3-thiazol-2-yl]urea, also known as CMPTU, is a compound that has been extensively studied for its potential therapeutic applications. CMPTU is a urea-based compound that has been synthesized using various methods, and its mechanism of action has been studied in detail. In

作用機序

The mechanism of action of 1-[(4-Chloro-1-methylpyrazol-3-yl)methyl]-3-[4-(oxan-4-yl)-1,3-thiazol-2-yl]urea is not fully understood, but it is believed to involve the modulation of ion channels, particularly the transient receptor potential (TRP) channels. This compound has been shown to activate TRPM8 channels, which are involved in the sensation of cold and pain. It has also been shown to inhibit TRPV1 channels, which are involved in the sensation of heat and pain.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects. It has been shown to increase the levels of brain-derived neurotrophic factor (BDNF), which is involved in the growth and survival of neurons. This compound has also been shown to decrease the levels of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-alpha), which are involved in inflammation and neurodegeneration.

実験室実験の利点と制限

1-[(4-Chloro-1-methylpyrazol-3-yl)methyl]-3-[4-(oxan-4-yl)-1,3-thiazol-2-yl]urea has several advantages for lab experiments. It is readily available and relatively inexpensive. It has also been shown to have a low toxicity profile, making it suitable for in vitro and in vivo studies. However, this compound has some limitations as well. It is a relatively new compound, and its mechanism of action is not fully understood. Further studies are needed to determine its potential side effects and long-term safety.

将来の方向性

There are several future directions for the study of 1-[(4-Chloro-1-methylpyrazol-3-yl)methyl]-3-[4-(oxan-4-yl)-1,3-thiazol-2-yl]urea. One potential direction is the development of more potent and selective TRP channel modulators. Another direction is the investigation of the potential therapeutic applications of this compound in the treatment of other neurological disorders, such as multiple sclerosis and epilepsy. Additionally, further studies are needed to determine the optimal dosage and administration route of this compound for therapeutic use.
Conclusion
In conclusion, this compound is a urea-based compound that has been extensively studied for its potential therapeutic applications. Its mechanism of action involves the modulation of ion channels, particularly the TRP channels. This compound has various biochemical and physiological effects, and it has several advantages for lab experiments. However, further studies are needed to determine its potential therapeutic applications and long-term safety.

合成法

1-[(4-Chloro-1-methylpyrazol-3-yl)methyl]-3-[4-(oxan-4-yl)-1,3-thiazol-2-yl]urea can be synthesized using various methods. One of the most commonly used methods involves the reaction of 4-chloro-1-methylpyrazole-3-carboxylic acid with 4-(oxan-4-yl)-1,3-thiazol-2-amine in the presence of a coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC), and a catalyst, such as 4-dimethylaminopyridine (DMAP). The resulting intermediate is then treated with urea to yield this compound.

科学的研究の応用

1-[(4-Chloro-1-methylpyrazol-3-yl)methyl]-3-[4-(oxan-4-yl)-1,3-thiazol-2-yl]urea has been extensively studied for its potential therapeutic applications. It has been shown to have neuroprotective, antidepressant, and anticonvulsant effects in various animal models. This compound has also been studied for its potential in the treatment of neuropathic pain, Alzheimer's disease, and Parkinson's disease.

特性

IUPAC Name

1-[(4-chloro-1-methylpyrazol-3-yl)methyl]-3-[4-(oxan-4-yl)-1,3-thiazol-2-yl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18ClN5O2S/c1-20-7-10(15)11(19-20)6-16-13(21)18-14-17-12(8-23-14)9-2-4-22-5-3-9/h7-9H,2-6H2,1H3,(H2,16,17,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJFYWRJEIHOIHS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C(=N1)CNC(=O)NC2=NC(=CS2)C3CCOCC3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18ClN5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。